molecular formula C18H21N3O2 B5911881 N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide

Cat. No. B5911881
M. Wt: 311.4 g/mol
InChI Key: UUSQRJKENDIQKU-NDENLUEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-(4-ethoxybenzylidene)-2-[(2-methylphenyl)amino]acetohydrazide, commonly known as EMAP, is a hydrazone compound that has been extensively studied for its potential applications in scientific research. EMAP is a synthetic molecule that is widely used in the field of medicinal chemistry due to its unique properties and mechanism of action.

Mechanism of Action

EMAP exerts its biological effects by inhibiting the activity of the enzyme histone deacetylase (HDAC). HDAC is involved in the regulation of gene expression and is overexpressed in many cancers. By inhibiting HDAC, EMAP can induce cell cycle arrest and apoptosis in cancer cells. EMAP has also been shown to inhibit the replication of HIV and influenza viruses by interfering with viral gene expression.
Biochemical and Physiological Effects:
EMAP has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, inhibit the replication of HIV and influenza viruses, and reduce inflammation. EMAP has also been shown to have antioxidant properties and to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

EMAP has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied for its biological effects. However, EMAP also has some limitations. It is a relatively new compound, and its long-term effects on human health are not yet fully understood. Additionally, EMAP has not been extensively studied in vivo, and more research is needed to determine its safety and efficacy in animal models.

Future Directions

There are several future directions for research on EMAP. One area of interest is the development of new drugs based on the structure of EMAP. Researchers are also interested in studying the long-term effects of EMAP on human health and its efficacy in animal models. Additionally, EMAP may have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease, and more research is needed to explore these potential applications.

Synthesis Methods

EMAP can be synthesized by the reaction of 2-methylphenylhydrazine with 4-ethoxybenzaldehyde in the presence of acetic acid. The resulting product is then treated with acetic anhydride and acetic acid to form EMAP. The purity of the compound can be increased by recrystallization from ethanol.

Scientific Research Applications

EMAP has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. EMAP has been used in the development of new drugs for the treatment of various diseases, including cancer, HIV, and influenza.

properties

IUPAC Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-3-23-16-10-8-15(9-11-16)12-20-21-18(22)13-19-17-7-5-4-6-14(17)2/h4-12,19H,3,13H2,1-2H3,(H,21,22)/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUSQRJKENDIQKU-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC(=O)CNC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N\NC(=O)CNC2=CC=CC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(Z)-(4-ethoxyphenyl)methylideneamino]-2-(2-methylanilino)acetamide

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